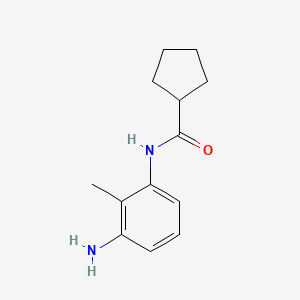

N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide is a compound that appears to be related to the field of medicinal chemistry, particularly in the context of synthesizing receptor agonists. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds, such as the stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, has been described in the literature. These compounds are intermediates for the synthesis of S1P1 receptor agonists. A scalable synthesis method has been developed that yields these isomers in gram quantities with high enantiomeric and diastereomeric excess (>98%). This method involves several steps and achieves an overall yield of 11% for the target compound ((1R,3R)-1-amino-3-(4-octylphenyl)cyclopentyl)methanol .

Molecular Structure Analysis

While the exact molecular structure of N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide is not provided, we can infer from related compounds that such molecules may exhibit complex stereochemistry. For instance, the crystal structure of a related rhodium complex has been determined, showing that it crystallizes in the monoclinic space group with specific cell dimensions and a calculated density . This suggests that detailed structural analysis, possibly including X-ray crystallography, could be used to elucidate the structure of N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide.

Chemical Reactions Analysis

The papers provided do not directly address the chemical reactions of N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide. However, the synthesis of related compounds involves multiple steps, including the use of enantiomerically pure intermediates, which could be relevant for the synthesis and reactions of the compound . The chemical reactions involved in the synthesis of these related compounds are likely to be complex and require careful optimization to achieve high yields and purity .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide are not discussed in the provided papers. However, the related rhodium complex has a well-characterized crystal structure with a specific density, which provides some insight into the physical properties that similar compounds might exhibit . The synthesis of related compounds with high enantiomeric and diastereomeric excess also suggests that the physical properties such as solubility, melting point, and optical rotation could be significant for the compound and would need to be characterized as part of a comprehensive analysis .

Wissenschaftliche Forschungsanwendungen

CC Chemokine Receptor Antagonism

Yang et al. (2007) discovered a compound structurally similar to N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide, which showed potent antagonism against the human CC chemokine receptor 2 (CCR2). This compound exhibited an IC50 of 1.3 nM in binding assays and 0.45 nM in functional chemotaxis against hCCR2, indicating its potential in modulating immune responses or treating inflammation-related disorders (Yang et al., 2007).

Antitumor Activity

Compounds with a similar backbone to N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide have been synthesized and studied for their antitumor activities. For instance, a study by Rich et al. (1986) explored the synthesis of analogues of cyclosporin A, modified in specific positions, to determine their antimitogenic activity, highlighting the importance of structural modifications for enhancing biological activity (Rich et al., 1986).

Antibacterial Activity

Cindrić et al. (2018) investigated novel enaminones structurally related to N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide for their antibacterial properties. Their study revealed that these compounds exhibited mild or no antibacterial activity, suggesting that structural features of these compounds influence their biological activities (Cindrić et al., 2018).

HDAC Inhibition and Cancer Treatment

Zhou et al. (2008) synthesized a compound with a structure analogous to N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide, which acted as an isotype-selective histone deacetylase (HDAC) inhibitor. This compound, named MGCD0103, showed promising results in blocking cancer cell proliferation and inducing apoptosis, highlighting its potential as an anticancer drug (Zhou et al., 2008).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(3-amino-2-methylphenyl)cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-9-11(14)7-4-8-12(9)15-13(16)10-5-2-3-6-10/h4,7-8,10H,2-3,5-6,14H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAECDYOXTAMELR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2CCCC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B3008932.png)

![2-(4-Methoxy-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B3008937.png)

![3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-5-((4-nitrobenzyl)thio)-4-phenyl-4H-1,2,4-triazole](/img/structure/B3008940.png)

![5-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B3008942.png)

![Furan-2-yl-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B3008943.png)

![1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B3008950.png)

![2-(1,3-dioxoisoindol-2-yl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide](/img/structure/B3008954.png)